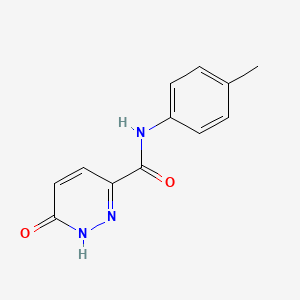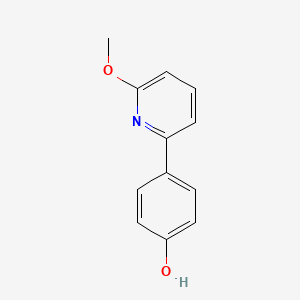
4-(6-Methoxypyridin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aldehydes or ketones with primary amines, as seen in the synthesis of Schiff base compounds . For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, yielding a product characterized by various spectroscopic techniques . Similarly, other related compounds were synthesized by condensation reactions under specific conditions, such as the use of methanol solution or water solvent by the stirrer method .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell dimensions . The geometry of the molecules was optimized using computational methods like density functional theory (DFT), and the vibrational frequencies were calculated to compare with experimental values . The molecular electrostatic potential maps and frontier molecular orbitals were also analyzed to understand the electronic structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often studied through their radical scavenging activities, which is a measure of their antioxidant properties. For example, the radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol were assessed using various assays, and the compound showed effective activities compared with standard antioxidants . The Schiff base compounds are also known to form stable crystal structures with intramolecular hydrogen bonds and π-π packing, contributing to their reactivity .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, were observed, and their chemical properties were characterized using spectroscopic techniques like FTIR, UV-Vis, NMR, and GC-MS . The compounds displayed various functional group absorptions, and their electronic absorption spectra were obtained experimentally and theoretically . The liquid crystalline behavior of some compounds was investigated, revealing that different chain lengths affect the phase behavior . Additionally, the non-linear optical properties and thermodynamic properties were computed to understand the energetic behavior of these compounds in different solvent media .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Processes and Characterization: The compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, structurally related to 4-(6-Methoxypyridin-2-yl)phenol, has been synthesized and characterized, with its crystal structure being detailed through various analytical techniques, including elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction (Bai Linsha, 2015).
Molecular Docking and Quantum Chemical Calculations
- Molecular Docking and Quantum Chemical Analysis: 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol has been subject to molecular docking and quantum chemical calculations, exploring its molecular structure, spectroscopic data, and biological effects, highlighting the potential biomedical applications of compounds structurally related to this compound (A. Viji et al., 2020).
- Molecular Docking for Tuberculosis Enzyme Inhibition: The compound 2-(((6-Methoxypyridin-3-yl)imino)methyl)Phenol (MPIMP) has undergone molecular docking against the tuberculosis enzyme Decaprenyl-phosphoryl-b-Dribose 20-epimerase (DprE1), showing its potential in biomedical research and drug development (M. Singh et al., 2021).
Antibacterial Agents and Biomedical Studies
- Antibacterial Agents and Theoretical Investigations: Studies have synthesized and characterized compounds like 2-methoxy-5-(6-methoxypyridin-3-ylimino)methyl)phenol and its transition metal complexes, showcasing their potential as antibacterial agents and exploring their structure via density functional theory (DFT) (Vinusha Honnalagere Mariswamy et al., 2021).
- Inhibition of DNA Repair in Tumor Cells: The inhibition of ERCC1-XPF, an essential component in DNA repair pathways in mammalian cells, has been explored using derivatives of compounds structurally related to this compound, highlighting the compound's potential in cancer treatment and the study of DNA repair mechanisms (Ahmed H. Elmenoufy et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(6-methoxypyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(13-12)9-5-7-10(14)8-6-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPUYLWRXWYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
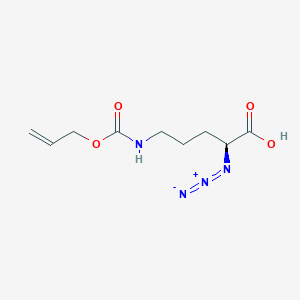

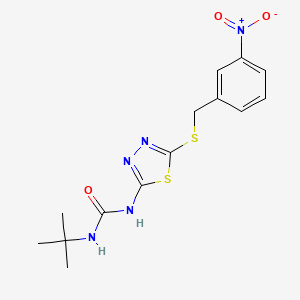
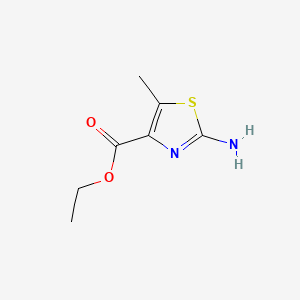
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
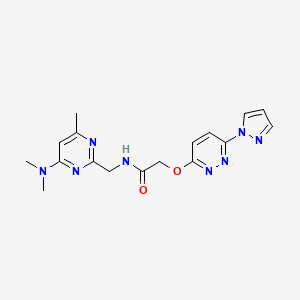

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
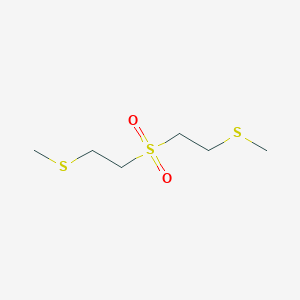
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)
